2-(Dimethylamino)propanenitrile

Description

Significance of Nitrile- and Amine-Containing Organic Compounds in Chemical Sciences

Organic compounds that incorporate both nitrile (-C≡N) and amine (-NR₂) functional groups are of considerable importance in the chemical sciences. Nitriles are prized for their versatility in organic synthesis, serving as precursors to a wide array of other functional groups, including amines, carboxylic acids, amides, and aldehydes. fiveable.menumberanalytics.comnih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. nih.govwikipedia.org

Amines, on the other hand, are characterized by the presence of a basic nitrogen atom with a lone pair of electrons, which imparts nucleophilic and basic properties to the molecule. The integration of both a nitrile and an amine group into a single organic framework creates a molecule with a rich and diverse reactivity profile, enabling its participation in a wide range of chemical transformations.

Overview of 2-(Dimethylamino)propanenitrile's Distinctive Chemical Structure for Research

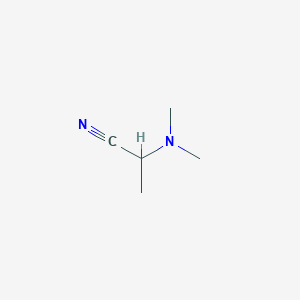

This compound, with the chemical formula C₅H₁₀N₂, possesses a unique molecular architecture that makes it a valuable subject of academic study. smolecule.comnih.gov Its structure features a propane (B168953) backbone with a dimethylamine (B145610) group and a nitrile group attached to the second carbon atom.

Table 1: General Information on this compound

| Property | Value |

| CAS Number | 5350-67-4 |

| Molecular Formula | C₅H₁₀N₂ |

| Molecular Weight | 98.15 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C#N)N(C)C |

| InChI Key | GQJKKKULUSFWSC-UHFFFAOYSA-N |

| Data sourced from multiple reputable chemical databases. smolecule.comnih.govguidechem.com |

Stereochemical Considerations in Research Contexts

The carbon atom to which both the dimethylamine and nitrile groups are attached is a stereocenter. This means that this compound can exist as a pair of enantiomers. In most commercially available samples and general laboratory use, it is supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers. nih.gov The stereochemistry of the molecule can be a critical factor in specialized research areas, such as asymmetric synthesis or in the study of its interactions with chiral environments.

Historical Context of this compound in Synthetic Chemistry and Materials Science

The synthesis of aminopropionitriles, the class of compounds to which this compound belongs, has been documented in patent literature for several decades. For instance, a 1948 patent by American Cyanamid Company described the production of aminopropionitriles. google.com A common synthetic route involves the reaction of an amine with acrylonitrile (B1666552). Specifically, β-(dimethylamino)-propionitrile can be prepared by contacting acrylonitrile with dimethylamine. google.com

In the realm of materials science, the nitrile group's ability to participate in polymerization reactions makes compounds like this compound potential candidates for the development of new polymers. smolecule.com The resulting polymers could exhibit interesting properties due to the incorporated amine functionality. Furthermore, β-(dimethylamino)-propionitrile has been noted for its use as a stabilizer and a polymerization catalyst. google.com It also serves as a precursor for various other valuable chemicals. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJKKKULUSFWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276939 | |

| Record name | 2-(dimethylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-67-4 | |

| Record name | NSC53 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylamino)propanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3RYM5XQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Dimethylamino Propanenitrile

Direct Synthesis Approaches

Direct synthesis aims to construct the 2-(Dimethylamino)propanenitrile molecule from basic precursors in a limited number of steps. These methods focus on creating the characteristic α-amino nitrile structure.

Alkylation Reactions Utilizing Dimethylamine (B145610) and Acrylonitrile (B1666552)

The reaction between dimethylamine and acrylonitrile is a well-established industrial process. However, it is important to note that this reaction, a classic example of a Michael addition, yields 3-(Dimethylamino)propanenitrile , the β-isomer, not the α-isomer that is the subject of this article. The nucleophilic dimethylamine attacks the β-carbon of the acrylonitrile's conjugated system.

The synthesis of the α-isomer, this compound, requires a different strategy, such as a Strecker-type synthesis. This approach involves the reaction of an aldehyde (acetaldehyde), dimethylamine, and a source of cyanide (e.g., hydrogen cyanide or a salt like potassium cyanide). The reaction proceeds through the formation of an α-aminonitrile precursor, which is then alkylated, or more directly, via an iminium intermediate formed from acetaldehyde (B116499) and dimethylamine, which is then attacked by the cyanide ion.

Catalytic Hydrogenation Routes to this compound

Catalytic hydrogenation can be employed to synthesize this compound through a process known as reductive amination. This method does not involve the hydrogenation of a nitrile group to form the final product, but rather the reduction of an imine precursor in the presence of a catalyst.

The key precursor for this route is a keto-nitrile, specifically 2-oxopropanenitrile (pyruvonitrile). In this process, 2-oxopropanenitrile is reacted with dimethylamine to form an enamine or an iminium ion intermediate. This intermediate is then hydrogenated in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, to yield the final this compound product. researchgate.netnih.gov The reaction conditions, including temperature and pressure, are critical for achieving high selectivity and yield, minimizing side reactions like the reduction of the nitrile group itself. nih.govgoogleapis.com

Table 1: Representative Catalysts for Reductive Amination

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | Low to moderate pressure (e.g., 6 bar), 30-80 °C. nih.gov | Often used for its high activity and selectivity. The presence of acidic additives can influence reaction outcomes. nih.gov |

Reductive Alkylation Strategies Involving Formaldehyde (B43269) and Dimethylamine

A highly effective method for the synthesis of N,N-dimethylated amines is the Eschweiler-Clarke reaction. orgsyn.org This strategy can be adapted to produce this compound by starting with the appropriate primary amine precursor, 2-aminopropanenitrile (B1206528) (also known as alaninenitrile).

In this reaction, 2-aminopropanenitrile is treated with an excess of formaldehyde and a reducing agent. orgsyn.org Formic acid is the classic reducing agent, which also serves as a source of hydride and reacts with formaldehyde. The reaction proceeds through the formation of an intermediate imine (from the primary amine and formaldehyde), which is then reduced. The resulting secondary amine reacts again with formaldehyde and is subsequently reduced to form the final tertiary amine, this compound. google.com This one-pot procedure is known for its high yields and relatively simple work-up. orgsyn.org

Table 2: Eschweiler-Clarke Reaction for this compound Synthesis

| Starting Material | Reagents | Key Features |

|---|

Industrial Scale Synthesis Processes: Continuous Reactor Design

For large-scale industrial production, continuous manufacturing processes offer significant advantages over batch processing, including enhanced safety, improved consistency, and lower operating costs. nih.gov While the industrial synthesis of the β-isomer, 3-(Dimethylamino)propanenitrile, utilizes continuous reactors like bubble columns to manage the exothermic reaction between dimethylamine and acrylonitrile, similar principles can be applied to the synthesis of the 2-isomer. google.comjustia.com

A continuous process for synthesizing this compound could be designed using a Plug Flow Reactor (PFR), often constructed from coiled tubing. nih.gov This setup is ideal for the rapid, exothermic reactions typical of Strecker or reductive amination syntheses.

Key advantages of a continuous reactor design include:

Superior Heat Transfer: The high surface-area-to-volume ratio of PFRs allows for efficient removal of reaction heat, preventing hot spots and reducing the formation of by-products. sci-hub.se

Precise Control of Residence Time: The reaction time can be accurately controlled by adjusting the flow rate and reactor volume, optimizing conversion and selectivity. almacgroup.com

Enhanced Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with handling hazardous materials like cyanides or running highly energetic reactions. sci-hub.se

Process Analytical Technology (PAT) can be integrated into the continuous setup to monitor reaction progress in real-time, ensuring consistent product quality. nih.gov

Synthesis of Related Compounds and Derivatives Incorporating the this compound Moiety

The this compound molecule serves as a valuable building block for the synthesis of more complex, functionalized compounds due to the reactivity of its nitrile and tertiary amine groups.

Preparation of Functionalized Propanenitrile Analogs

The functional groups of this compound can be selectively transformed to create a variety of derivatives.

Nitrile Group Transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(dimethylamino)propanoic acid or 2-(dimethylamino)propanamide, respectively. These derivatives are useful intermediates in pharmaceutical and materials science.

Reduction: Catalytic hydrogenation of the nitrile group, typically using catalysts like Raney Nickel or cobalt under more forcing conditions than the reductive amination described earlier, can produce the corresponding diamine, N1,N1-dimethylpropane-1,2-diamine.

Tertiary Amine Transformations:

Quaternization: The dimethylamino group can be alkylated using an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. These ionic compounds have applications as phase-transfer catalysts or antimicrobial agents.

Use as an Alkylating Agent:

Similar to ketonic Mannich bases, which can act as Michael acceptors after the elimination of the amino group, α-aminonitriles can potentially be used as precursors for alkylating various nucleophiles, although this is a less common application. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₅H₁₀N₂ |

| Dimethylamine | N-Methylmethanamine | C₂H₇N |

| Acrylonitrile | Prop-2-enenitrile | C₃H₃N |

| 3-(Dimethylamino)propanenitrile | 3-(Dimethylamino)propanenitrile | C₅H₁₀N₂ |

| Formaldehyde | Methanal | CH₂O |

| Hydrogen Cyanide | Formonitrile | CHN |

| Acetaldehyde | Ethanal | C₂H₄O |

| 2-Oxopropanenitrile | 2-Oxopropanenitrile | C₃H₃NO |

| Palladium on Carbon | Palladium on Carbon | Pd/C |

| Raney Nickel | Raney Nickel | Ni-Al |

| 2-Aminopropanenitrile | 2-Aminopropanenitrile | C₃H₆N₂ |

| Formic Acid | Methanoic Acid | CH₂O₂ |

| 2-(Dimethylamino)propanoic acid | 2-(Dimethylamino)propanoic acid | C₅H₁₁NO₂ |

| 2-(Dimethylamino)propanamide | 2-(Dimethylamino)propanamide | C₅H₁₂N₂O |

Strategic Incorporation into Complex Molecular Frameworks

The following sections describe the researched synthetic routes to three complex nitrile- and quinoline-containing molecules.

Synthesis of 2,2-Diphenyl-4-(dimethylamino)-pentane Nitrile

2,2-Diphenyl-4-(dimethylamino)-pentane nitrile, a key intermediate in the synthesis of methadone, is conventionally prepared through the reaction of diphenylacetonitrile (B117805) with a 1-(dimethylamino)-2-halopropane, such as the chloro- or bromo-derivative. google.comgoogle.com This alkylation reaction is conducted in the presence of a strong base.

The process involves preparing a charge mixture that includes diphenylacetonitrile, 1-(dimethylamino)-2-halopropane, a base (commonly sodium hydroxide), water, a water-immiscible organic solvent like toluene (B28343) or xylene, and a phase-transfer catalyst. google.com The use of a quaternary ammonium salt, such as a tetrabutylammonium (B224687) halide or a methyltrialkyl (C₈-C₁₀) ammonium halide, as a phase-transfer catalyst is crucial for the reaction to proceed efficiently. google.com The mixture is heated, typically to at least 80°C, under an inert atmosphere to facilitate the formation of the desired product. google.com This method, however, can sometimes lead to the formation of an isomeric byproduct, 2,2-diphenyl-3-methyl-4-dimethylamino-butyronitrile. google.comdesigner-drug.com

Table 1: Synthesis of 2,2-Diphenyl-4-(dimethylamino)-pentane Nitrile

| Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Diphenylacetonitrile | 1. 1-(Dimethylamino)-2-chloropropane hydrochloride | 2,2-Diphenyl-4-(dimethylamino)-pentane nitrile | google.com |

| 2. Sodium hydroxide (B78521) (50% aq. solution) | |||

| 3. Toluene (solvent) | |||

| 4. Methyltrialkyl (C₈-C₁₀) ammonium chloride (catalyst) | |||

| 5. Heat (≥80°C) under inert atmosphere |

Preparation of 2-Dimethylamino-1,3-bis(phenylthiosulphonyl)propane

The insecticide known as Bancol, or 2-Dimethylamino-1,3-bis(phenylthiosulphonyl)propane, is synthesized via the condensation of 2-dimethylamino-1,3-dichloropropane with sodium benzenethiosulphonate. google.com This method is noted for its efficiency and the accessibility of its reagents. google.com

The synthesis begins with the preparation of the precursor, 2-dimethylamino-1,3-dichloropropane. google.com This intermediate is then dissolved in isopropyl alcohol and undergoes condensation with sodium benzenethiosulphonate. The reaction is carried out at an elevated temperature of 70-79°C for approximately 1.5 to 2.5 hours, with a molar ratio of the dichloropropane to the thiosulphonate being approximately 1:2. google.com The resulting sodium chloride precipitate is removed by hot filtration. Upon cooling the reaction mass to 10-20°C, the final product, 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane, crystallizes and is isolated by filtration with reported yields between 79-81.5%. google.com

Table 2: Preparation of 2-Dimethylamino-1,3-bis(phenylthiosulphonyl)propane

| Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 2-Dimethylamino-1,3-dichloropropane | 1. Sodium benzenethiosulphonate | 2-Dimethylamino-1,3-bis(phenylthiosulphonyl)propane | google.com |

| 2. Isopropyl alcohol (solvent) | |||

| 3. Heat (70-79°C) |

Synthesis of 2-Amino-4-Aryl-3-(N,N-Dimethylamino-Methyl) Quinolines

The synthesis of 2-Amino-4-Aryl-3-(N,N-Dimethylamino-Methyl) Quinolines is achieved through the reaction of an aromatic 2-aminoketone (such as a 2-aminobenzophenone) with 3-(N,N-dimethylamino)propionitrile. tandfonline.com It is important to note that this synthesis utilizes the 3-isomer of dimethylaminopropionitrile, not the 2-isomer. tandfonline.comnist.gov

This reaction is successfully carried out for the first time using sodium amide as a strong base in dry ether as the solvent. tandfonline.com The interaction between the 2-aminoketone and 3-(N,N-dimethylamino)propionitrile under these conditions leads to the formation of the corresponding quinoline (B57606) derivatives. The reported yields for this synthetic method are in the range of 50–60%. tandfonline.com

Table 3: Synthesis of 2-Amino-4-Aryl-3-(N,N-Dimethylamino-Methyl) Quinolines

| Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Aromatic 2-aminoketones | 1. 3-(N,N-Dimethylamino)propionitrile | 2-Amino-4-Aryl-3-(N,N-Dimethylamino-Methyl) Quinolines | tandfonline.com |

| 2. Sodium amide | |||

| 3. Dry ether (solvent) |

Chemical Reactivity and Reaction Mechanisms of 2 Dimethylamino Propanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is a versatile functional group that participates in a range of organic reactions. Its strong carbon-nitrogen triple bond and the electrophilic nature of the carbon atom are central to its reactivity.

Nucleophilic Addition Reactions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition is often followed by further reactions to yield stable products. A prominent example of this reactivity is the Grignard reaction, where an organomagnesium halide adds to the nitrile to form an imine intermediate, which upon hydrolysis, yields a ketone.

Mechanism of Grignard Reaction with a Nitrile:

Nucleophilic Attack: The Grignard reagent (R'-MgX) acts as a potent nucleophile, with the R' group attacking the electrophilic carbon of the nitrile. The π-electrons of the nitrile bond are displaced to the nitrogen atom, forming a magnesium salt of an imine.

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine. The nitrogen atom is protonated, and water attacks the carbon atom. A series of proton transfers and elimination of ammonia (B1221849) leads to the formation of a ketone.

| Reaction | Reagent | Intermediate | Product | Typical Conditions |

| Grignard Reaction | R'-MgX (e.g., CH₃MgBr) | Imine magnesium salt | Ketone | 1. Diethyl ether or THF, rt |

| 2. H₃O⁺ workup |

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds through an amide intermediate, and the final product depends on the reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is protonated, which enhances the electrophilicity of the carbon atom. chemguide.co.uk Water then acts as a nucleophile, leading to the formation of an amide intermediate after a series of proton transfers. lumenlearning.com Further heating in the presence of acid and water hydrolyzes the amide to a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH), the hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide. youtube.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt and ammonia. chemguide.co.uk Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uklibretexts.org

| Condition | Reagent | Intermediate | Final Product |

| Acidic | H₃O⁺ (e.g., aq. HCl) | 2-(Dimethylamino)propanamide | 2-(Dimethylamino)propanoic acid |

| Basic | OH⁻ (e.g., aq. NaOH), then H₃O⁺ | 2-(Dimethylamino)propanamide | 2-(Dimethylamino)propanoic acid |

Reduction Reactions Leading to Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents. This transformation is a valuable synthetic route to amines.

Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that can effectively reduce nitriles. libretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions from the aluminohydride complex to the nitrile carbon. chemistrysteps.com Two successive additions of hydride occur, leading to a dianionic intermediate which, upon aqueous workup, is protonated to yield the primary amine. chemistrysteps.comlibretexts.org

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgchemistrysteps.com This reaction typically requires elevated temperature and pressure. libretexts.orgchemistrysteps.com

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O workup | 2-(Dimethylamino)propan-1-amine |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd, Pt, or Ni catalyst, high T & P | 2-(Dimethylamino)propan-1-amine |

Substitution Reactions

While the entire cyano group is not typically substituted in a single step, reactions that result in the formal replacement of the nitrile functionality are known for α-aminonitriles. These often proceed through initial nucleophilic addition or activation of the α-carbon. The α-hydrogen in α-aminonitriles can be deprotonated to form a carbanion, which can then react with electrophiles, such as alkyl halides, in an α-alkylation reaction. This results in the substitution of the α-hydrogen.

| Reaction | Reagent | Product | Typical Conditions |

| α-Alkylation | 1. Strong base (e.g., LDA); 2. Alkyl halide (R-X) | α-alkylated-2-(dimethylamino)propanenitrile | THF, low temperature |

Oxidation Reactions

The oxidation of nitriles is not a common transformation. However, the term can also refer to oxidative processes occurring at the α-carbon of the nitrile. The α-C-H bond of tertiary amines can be oxidized in the presence of a cyanide source to form α-aminonitriles. organic-chemistry.org While 2-(Dimethylamino)propanenitrile is already an α-aminonitrile, this type of oxidative cyanation is a key synthetic route to this class of compounds. organic-chemistry.org The direct oxidation of the nitrile group itself is generally difficult and can lead to cleavage of the C-C bond under harsh conditions. More commonly, oxidation reactions may target the amine functionality.

Reactions Involving the Dimethylamine (B145610) Functional Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophile and a base.

Salt Formation: As a tertiary amine, the dimethylamino group readily reacts with acids to form ammonium salts. This is a simple acid-base reaction where the nitrogen atom is protonated.

| Reagent | Product |

| Acid (e.g., HCl) | 2-(Dimethylammonio)propanenitrile chloride |

Quaternization: Tertiary amines can be alkylated by alkyl halides to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine on the alkyl halide. Methyl iodide is a common reagent for this purpose.

| Reagent | Product | Typical Conditions |

| Alkyl Halide (e.g., CH₃I) | 2-(Trimethylammonio)propanenitrile iodide | Methanol, room temperature |

Nucleophilic Behavior and Related Transformations

The dimethylamino group in this compound allows the molecule to act as a nucleophile. smolecule.com This nucleophilicity is a key aspect of its reactivity, enabling it to attack electrophilic centers and initiate a range of chemical transformations. For instance, the nucleophilicity of amines is highly dependent on the solvent environment; a change from water to a less protic solvent like dichloromethane (B109758) can significantly enhance the nucleophilic character of similar amino compounds. nih.gov

The nitrile group, on the other hand, can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon atom of the C≡N triple bond. smolecule.com Furthermore, under appropriate acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide. smolecule.com It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. smolecule.com The general reactivity of α-aminonitriles allows for the replacement of the nitrile group with alkyl or aryl groups via Grignard reagents, leading to the formation of different tertiary amines. orgsyn.org

Alkylation and Quaternization Studies

A direct consequence of the nucleophilic character of the dimethylamino group is its ability to undergo alkylation. This reaction involves the attack of the nitrogen's lone pair on an alkyl halide or another suitable alkylating agent. This process leads to the formation of a quaternary ammonium salt, a reaction known as quaternization. mdpi.com

Quaternization of tertiary amines is a well-established reaction. For example, studies on poly(N,N'-dimethylaminoethyl methacrylate), a polymer containing tertiary amine groups, have demonstrated successful quaternization using alkyl halides like bromoethane (B45996) and 1-bromooctane. mdpi.com This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium group, significantly altering the molecule's properties. While specific studies detailing the quaternization of this compound are not abundant in the provided results, the fundamental reactivity of the tertiary amine group makes this a highly probable transformation.

Cooperative Effects on Reactivity: The Captodative Effect

The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitrile group on the same carbon atom (the α-carbon) gives rise to a phenomenon known as the captodative effect. wikipedia.orgiupac.org This effect describes the synergistic stabilization of a radical centered at this α-carbon. wikipedia.org

Radical Stabilization by Synergistic Substituent Effects

The captodative effect is a concept that explains the enhanced stability of radicals bearing both an electron-donating group (dative) and an electron-withdrawing group (captor). wikipedia.orgiupac.org In the case of a radical formed at the α-position of this compound, the unpaired electron can be delocalized through resonance onto both the nitrogen of the amino group and the nitrogen of the nitrile group. wikipedia.org This delocalization significantly stabilizes the radical intermediate. wikipedia.orgsmartstartinstitute.com

The stability of radicals is influenced by adjacent functional groups. Both electron-donating and electron-withdrawing groups can stabilize a radical center. smartstartinstitute.com The stabilization arises from the delocalization of the radical ion via resonance, which lowers the energy of the transition state. wikipedia.org For a radical to be maximally stabilized by this effect, the p-orbitals of the donor, acceptor, and the radical carbon should be coplanar to allow for effective orbital overlap. ucalgary.ca

Influence on Reaction Rates and Selectivity in Free-Radical Reactions

The stabilization of the radical intermediate by the captodative effect has a direct impact on the kinetics of free-radical reactions. wikipedia.org By lowering the activation energy of the transition state, the rate of reaction is enhanced. wikipedia.org This principle is utilized in various synthetic applications and in polymer science. wikipedia.org

The enhanced stability of captodative radicals can influence the regioselectivity of reactions. For example, in radical additions to alkenes, the formation of the more stable captodative radical intermediate is favored, directing the outcome of the reaction. acs.org This allows for transformations such as the anti-Markovnikov addition of alkyl nitriles to olefins. acs.org While direct kinetic studies on this compound were not found, the general principles of the captodative effect strongly suggest that it would exhibit increased reactivity and specific selectivity in free-radical processes.

Role as a Catalyst in Chemical Transformations

Tertiary amines are widely employed as catalysts in various industrial chemical processes, and this compound is no exception. poliuretanos.com.brgoogle.comjustia.com Its catalytic activity is primarily attributed to the basicity and steric accessibility of the lone pair of electrons on the nitrogen atom. gvchem.com

Catalysis in Polymerization Reactions

This compound is utilized as a catalyst, particularly in the production of polyurethane foams. nih.govcatalysis.blog In this context, tertiary amine catalysts play a crucial role in controlling the two main reactions: the gelling reaction (polyol-isocyanate addition) and the blowing reaction (water-isocyanate addition). poliuretanos.com.brgvchem.com The balance between these two reactions is critical for determining the final properties of the foam. vestachem.com

| Reaction Type | Catalyst Role of this compound | Key Factors |

| Polyurethane Gelling | Accelerates the reaction between polyols and isocyanates. poliuretanos.com.brcatalysis.blog | Basicity of the amine, steric accessibility of the nitrogen. gvchem.com |

| Polyurethane Blowing | Catalyzes the reaction between water and isocyanates to form CO2. poliuretanos.com.brgvchem.com | Balances the gelling reaction to control foam structure. vestachem.com |

| Radical Polymerization | Can act as a component in photo-induced controlled radical polymerization systems. rsc.org | Synergistic effects with other components like trithiocarbonates. rsc.org |

Catalyst for Oxygen Free Radical Formation

Scientific literature does not currently contain research findings that identify this compound as a catalyst for the formation of oxygen free radicals. While the field of free-radical polymerization involves various catalysts for oxygen-initiated reactions, such as combinations of autoxidizable cyclic hydrocarbons and cobalt(II) compounds, this compound is not mentioned among them. google.com The study of radical polymerization kinetics has been conducted on related compounds like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), but this does not implicate this compound in a catalytic role for oxygen radical generation. rsc.org

Other Catalytic Applications in Organic Synthesis

The primary role of this compound in organic synthesis appears to be that of a precursor or intermediate rather than a catalyst. smolecule.com It is utilized in the production of polymers, notably in the manufacturing of polyurethane foams. smolecule.com

It is important to distinguish it from its isomer, 3-(dimethylamino)propanenitrile, which is documented as an initiator or promoter for polymer synthesis. chembk.com However, this catalytic activity is specific to the isomer and not attributed to this compound. The synthesis of various α-aminonitriles is an area of active research where organocatalysts are employed, but in these cases, the aminonitrile is the product, not the catalyst. mdpi.com

While this compound's functional groups—a dimethylamine group and a nitrile group—make it a reactive molecule and a useful building block for more complex organic structures, its application as a catalyst is not supported by current research findings. smolecule.com

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis

The strategic importance of 2-(Dimethylamino)propanenitrile and its derivatives, such as related enamines and enaminones, is most evident in their application to the synthesis of diverse heterocyclic systems. These compounds act as key intermediates that can react with a range of binucleophiles to yield highly functionalized ring structures, which are foundational to many areas of pharmaceutical and materials science.

Derivatives formed from this compound are instrumental in constructing a wide array of heterocyclic compounds. The general synthetic strategy involves the reaction of an enamine or enaminone derivative, where the dimethylamino group facilitates a cyclization reaction with a binucleophilic reagent, followed by the elimination of dimethylamine (B145610) to yield the final, stable heterocyclic ring. This approach has been successfully employed to synthesize numerous important classes of heterocycles.

The synthesis of pyrazole derivatives can be effectively achieved using precursors derived from this compound. Enaminones, which are readily prepared, react with hydrazine hydrate or its derivatives in a cyclocondensation reaction. In this process, the hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbon and the β-carbon of the enaminone system. Subsequent dehydration and elimination of the dimethylamino group lead to the formation of the stable aromatic pyrazole ring. This method allows for the creation of a variety of substituted pyrazoles, which are significant scaffolds in medicinal chemistry. For example, the reaction of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine with nitrogen binucleophiles has been used to synthesize novel pyrazole derivatives mdpi.com.

| Precursor | Reagent | Resulting Heterocycle | Key Feature |

|---|---|---|---|

| Enaminone/Enaminonitrile | Hydrazine Hydrate | Substituted Pyrazole | Cyclocondensation with elimination of dimethylamine |

Similar to pyrazole synthesis, the construction of the isoxazole ring system can be accomplished using enaminone derivatives. The reaction proceeds by treating the enaminone with hydroxylamine hydrochloride. mdpi.comnih.gov The hydroxylamine molecule acts as the binucleophile, where the nitrogen attacks the β-carbon and the oxygen attacks the carbonyl carbon. The subsequent intramolecular cyclization and elimination of water and dimethylamine yield the 5-substituted isoxazole product. This synthetic route is noted for its efficiency and mild reaction conditions, often proceeding in aqueous media without the need for a catalyst, making it an environmentally benign process. wikipedia.orgnih.govchempedia.info

| Precursor | Reagent | Resulting Heterocycle | Key Feature |

|---|---|---|---|

| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine Hydrochloride | 5-Arylisoxazole | Reaction in aqueous media, catalyst-free wikipedia.orgnih.govchempedia.info |

The pyrimidine nucleus, a core component of nucleic acids, can be synthesized using enaminone precursors. The reaction with various amidines, ureas, or thioureas serves as a common method for constructing the pyrimidine ring. For instance, reacting an enaminone with urea involves a cyclocondensation pathway where the nucleophilic nitrogen atoms of urea attack the electrophilic centers of the enaminone. This is followed by cyclization and elimination to furnish the pyrimidine derivative. This methodology has been utilized to prepare a range of pyrimidine-based compounds, including those fused to other ring systems. mdpi.com

The utility of this compound-derived synthons extends to the creation of fused heterocyclic systems, which are of significant interest in drug discovery.

Pyrazolopyrimidines : These bicyclic heterocycles are synthesized by reacting enaminone or enaminonitrile derivatives with aminopyrazoles. mdpi.comorganic-chemistry.org The amino group of the pyrazole attacks the enaminone, initiating a sequence of reactions that culminates in the formation of the fused pyrimidine ring, resulting in the pyrazolo[1,5-a]pyrimidine scaffold. organic-chemistry.orgyoutube.com This class of compounds has been investigated for various biological activities, including as kinase inhibitors. organic-chemistry.org

Triazolopyrimidines : In a similar fashion, reacting the enaminone precursors with aminotriazoles provides access to triazolopyrimidine isomers. mdpi.com For example, 3-amino-1,2,4-triazole can be used as the binucleophile to construct the mdpi.comorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine framework. These fused systems are prevalent in many biologically active molecules.

Imidazopyrimidines : The synthesis of imidazopyrimidines is achieved through the reaction of enaminones with aminoimidazoles. mdpi.com This reaction provides a direct route to the imidazo[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry.

| Precursor | Reagent | Resulting Heterocycle |

|---|---|---|

| Enaminone/Enaminonitrile | Aminopyrazole | Pyrazolopyrimidine mdpi.comorganic-chemistry.org |

| Enaminone/Enaminonitrile | Aminotriazole | Triazolopyrimidine mdpi.com |

| Enaminone/Enaminonitrile | Aminoimidazole | Imidazopyrimidine mdpi.com |

The synthesis of quinolines, a significant class of nitrogen-containing heterocycles, is often achieved through the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgsemanticscholar.org While direct use of this compound is not prominently cited, its enaminone derivatives are ideal candidates for this synthesis.

In a modified Friedländer synthesis, an enaminone can serve as the active methylene component. The reaction mechanism would involve the initial attack of the amino group from the 2-aminoaryl ketone onto the carbonyl of the enaminone, or vice versa, followed by an intramolecular cyclization (aldol-type condensation). The final step is the elimination of water and the dimethylamino group to generate the aromatic quinoline (B57606) ring. This approach offers a versatile route to highly substituted quinolines, which are scaffolds for numerous pharmaceuticals. researchgate.net A Friedländer condensation of 2-amino-4-dimethylaminobenzaldehyde with various benzyl cyanides has been reported, demonstrating the compatibility of the dimethylamino group within this synthetic framework.

Precursor for Advanced Chemical Intermediates

This compound serves as a valuable building block and precursor in the synthesis of more complex molecules and advanced chemical intermediates. Its application is particularly noted in the preparation of pharmaceuticals and other specialty chemicals. The reactivity of its functional groups allows it to be a foundational component for constructing larger organic structures.

Research and patent literature indicate its role as a precursor for a range of industrial products. For instance, the related isomer, β-(dimethylamino)-propionitrile, is identified as a precursor for manufacturing biocides and detergents. Furthermore, the amine derived from its hydrogenation is an important intermediate for producing a variety of performance-enhancing additives, including:

Biocides

Motor fuel additives

Flame retardants

Antistatics

Antioxidants

Corrosion inhibitors

This highlights the compound's significance in creating a diverse array of commercially important chemicals.

| Application Area | Resulting Products |

| Organic Synthesis | Pharmaceuticals, Specialty Chemicals, Complex Organic Molecules |

| Industrial Chemicals | Biocides, Detergents |

| Chemical Additives | Motor Fuel Additives, Flame Retardants, Antistatics, Antioxidants, Corrosion Inhibitors |

Reagent in Various Chemical Reactions

The dual functionality of this compound makes it an active reagent in several types of chemical reactions. The molecule contains a dimethylamine group, which can act as a nucleophile, and a nitrile group, which is susceptible to reactions like hydrolysis and nucleophilic addition.

One of the key reactions it undergoes is hydrogenation. The nitrile group can be reduced to form the corresponding amine, a transformation that is crucial for synthesizing the intermediates used in biocides and additives as mentioned previously. Its distinct reactive sites also make it a useful compound in laboratory settings for the academic study of reaction mechanisms that involve both nitriles and amines.

Contributions to Polymer Science and Engineering

In the field of polymer science, this compound is primarily recognized for its role as a catalyst and stabilizer in polymerization processes.

Role in Polymer Production, Including Polyurethane Foams

The most prominent application of this compound in polymer science is its use in the manufacture of polyurethane foams. It functions as a polymerization catalyst, facilitating the reactions that lead to the formation of the polymer matrix. Specifically, tertiary amine catalysts are essential in controlling the delicate balance between the two primary reactions in foam production: the "gel" reaction (isocyanate-polyol) and the "blow" reaction (isocyanate-water).

Mechanisms of Crosslinking and Property Enhancement in Polymer Materials

As a tertiary amine catalyst, this compound plays a crucial role in the mechanism of crosslinking in polyurethanes. The nitrogen atom of the dimethylamino group acts as a nucleophilic center, activating the electrophilic carbon atom of the isocyanate group (-NCO). This activation facilitates the reaction between the isocyanate and the hydroxyl groups of the polyol, leading to the formation of urethane linkages.

This "gelation" reaction builds the high-molecular-weight, cross-linked polymer network that gives the foam its structure and mechanical properties. The efficiency of the catalyst influences the rate of these crosslinking reactions, which in turn affects the final properties of the polymer, such as its rigidity, durability, and solvent resistance. By promoting a more complete reaction, the catalyst helps ensure the formation of a stable and well-structured polymer network.

Development of Conductive Polymers

The molecular structure of this compound suggests it could be a candidate for research in the field of conductive polymers. Conductive polymers often feature nitrogen atoms within their structure, which can play a role in electronic conductivity. While the potential exists, there is currently limited published research detailing the specific use or incorporation of this compound in the synthesis or development of conductive polymer systems.

Research Applications in Other Chemical Fields

Beyond its primary applications, this compound is utilized in other specific chemical contexts. It has been identified for use as a chemical stabilizer. Additionally, its well-defined structure and reactivity make it a suitable compound for fundamental chemical research, particularly for studying the mechanisms of reactions involving amine and nitrile functionalities.

Intermediate in Agrochemical Development

This compound is recognized for its role as a potential intermediate in the synthesis of agrochemicals. While specific, widely commercialized pesticides or herbicides derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are valuable in the development of bioactive molecules. The dimethylamino group can act as a key pharmacophore or be modified to introduce other functionalities, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups common in agrochemical products. Chemical suppliers categorize it as a building block for the agrochemical sector, indicating its use in the research and development of new crop protection agents.

Synthesis of Dyes

In the field of color chemistry, this compound serves as a dyestuff intermediate. The dimethylamino group is a powerful auxochrome, a functional group that can intensify and modify the color of a chromophore (the color-bearing part of a molecule). By incorporating this compound into larger molecular systems, chemists can synthesize dyes with specific desired hues and properties. The nitrile group offers a reactive handle for further chemical transformations, allowing for the integration of this intermediate into various classes of dyes.

Preparation of Cysteine Modifying Agents

The application of this compound in the specific preparation of cysteine modifying agents is not directly detailed in available scientific literature. Cysteine modifying agents are crucial tools in proteomics and drug development, often designed to react specifically with the thiol group of cysteine residues in proteins. These agents typically contain an electrophilic functional group that readily undergoes nucleophilic attack by the cysteine thiol. While the nitrile group in this compound can be considered an electrophilic center, its direct use as a precursor for agents designed to target cysteine is not a commonly cited application. Research in this area primarily focuses on other classes of electrophiles for more specific and efficient cysteine modification.

Interactive Data Table: Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5350-67-4 |

| Molecular Formula | C₅H₁₀N₂ |

| Molecular Weight | 98.15 g/mol |

| Boiling Point | 145.6°C at 760 mmHg |

| Density | 0.875 g/cm³ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy confirms the connectivity and arrangement of hydrogen atoms within the this compound molecule. The spectrum displays distinct signals for the three unique proton environments: the methyl group attached to the chiral center, the methine proton, and the two equivalent methyl groups of the dimethylamino moiety.

Detailed analysis of the ¹H NMR spectrum reveals the following assignments:

A doublet signal appears at approximately 1.15 ppm, corresponding to the three protons of the methyl group (CH ₃) at the second position of the propane (B168953) chain. This signal is split into a doublet by the adjacent methine proton.

A singlet is observed around 2.28 ppm, which integrates to six protons. This signal is assigned to the two equivalent methyl groups of the dimethylamino [-N(CH ₃)₂] function. smolecule.com The singlet nature indicates the absence of coupling with adjacent protons.

A quartet resonance is typically found at approximately 2.62 ppm and is attributed to the single methine proton (-CH -) at the chiral center. smolecule.com This downfield shift is caused by the deshielding effects of the adjacent electron-withdrawing nitrile group and the electronegative nitrogen atom. The signal is split into a quartet by the three protons of the neighboring methyl group. smolecule.com

| Chemical Shift (δ) (ppm) | Proton Assignment | Multiplicity | Integration |

|---|---|---|---|

| ~1.15 | -CH(CN)CH ₃ | Doublet | 3H |

| ~2.28 | -N(CH ₃)₂ | Singlet | 6H |

| ~2.62 | -CH (CN)CH₃ | Quartet | 1H |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete analysis of the carbon framework. While detailed, peer-reviewed spectral data is not widely published, the expected chemical shifts can be predicted based on the electronic environment of each carbon.

The predicted ¹³C NMR spectrum would show four distinct signals:

The nitrile carbon (-C≡N) is expected to resonate furthest downfield due to the nature of the triple bond and the high electronegativity of nitrogen.

The methine carbon (-CH-) attached to both the nitrile and the dimethylamino group would also be significantly deshielded.

The carbon atoms of the two equivalent dimethylamino methyl groups [-N(CH₃)₂] will produce a single signal.

The methyl carbon (-CH₃) at the end of the propane chain would appear at the most upfield position, characteristic of aliphatic methyl groups.

Advanced NMR Techniques (NOESY, TOCSY, Heteronuclear Correlations) in Mechanistic Studies

While one-dimensional NMR is sufficient for basic structural confirmation, advanced two-dimensional (2D) NMR techniques could be employed for more in-depth mechanistic and conformational studies of this compound and its reactions.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to identify protons that are close to each other in space, regardless of whether they are connected through chemical bonds. google.com A NOESY experiment on this compound could confirm the spatial proximity between the protons of the dimethylamino group and the methine proton, providing insights into the molecule's preferred conformation.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal correlations between all protons within a coupled spin system. nanalysis.com For this molecule, a TOCSY spectrum would show a correlation not only between the methine proton and the adjacent methyl protons (like in a COSY experiment) but would encompass the entire spin system, which is valuable for assigning protons in more complex derivatives. nanalysis.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Functional Groups

The FTIR spectrum of this compound is characterized by several key absorption bands that serve as fingerprints for its primary functional groups.

Nitrile Group (-C≡N): The most diagnostic feature in the spectrum is the sharp, intense absorption band corresponding to the carbon-nitrogen triple bond stretch (νC≡N). This peak appears at approximately 2240 cm⁻¹. smolecule.com Saturated nitriles typically exhibit this band in the 2260-2240 cm⁻¹ range. spectroscopyonline.com Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

Dimethylamino Group [-N(CH₃)₂]: This group contributes several characteristic vibrations. The C-H stretching vibrations of the methyl groups appear in the 2800-3000 cm⁻¹ region. smolecule.com The stretching of the C-N bond gives rise to absorptions between 1000-1200 cm⁻¹. smolecule.com

Aliphatic C-H Bonds: The molecule's propyl backbone produces characteristic aliphatic C-H stretching vibrations between 2850-2950 cm⁻¹. smolecule.com Bending vibrations for the methyl and methine groups appear in the 1470-1350 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~2240 | C≡N Stretch | Nitrile | Strong, Sharp |

| 2850-2950 | C-H Stretch | Aliphatic CH, CH₃ | Medium-Strong |

| 2800-3000 | C-H Stretch | -N(CH₃)₂ | Medium-Strong |

| 1400-1500 | C-C Skeletal | Propane Backbone | Medium |

| 1000-1200 | C-N Stretch | Dimethylamino | Medium |

Application in Reaction Monitoring and Product Confirmation

FTIR spectroscopy, particularly when used with an in-situ Attenuated Total Reflection (ATR) probe, is a powerful process analytical technology (PAT) for real-time reaction monitoring. nih.gov In the synthesis of this compound, this technique allows researchers to follow the reaction's progress by tracking the concentration of reactants and products directly in the reaction vessel.

For instance, in a synthesis route starting from an aldehyde, the disappearance of the characteristic aldehyde C=O stretching band (typically ~1700 cm⁻¹) and the simultaneous appearance and growth of the sharp nitrile C≡N peak at ~2240 cm⁻¹ would provide a direct, real-time measure of the reaction's conversion and kinetics. youtube.comorganic-chemistry.org This continuous monitoring enables precise determination of the reaction endpoint, identification of any reaction intermediates, and ensures the confirmation of product formation without the need for offline sampling and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₅H₁₀N₂ and a molecular weight of approximately 98.15 g/mol , mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structure through fragmentation analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for the analysis of volatile and semi-volatile compounds. In this technique, the sample is vaporized and separated into its components in the gas chromatograph before being detected and identified by the mass spectrometer.

For this compound, GC-MS analysis would involve the injection of the compound into the GC system, where it would travel through a capillary column and be separated from any impurities. Upon entering the mass spectrometer, it would typically undergo electron ionization (EI), a hard ionization technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) would be expected at an m/z of 98. The fragmentation pattern is predictable based on the molecule's structure, with key fragments arising from the cleavage of bonds adjacent to the nitrogen atom and the nitrile group.

Table 1: Predicted Mass Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Ratio | Proposed Fragment Ion | Structural Origin |

| 98 | [C₅H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 83 | [C₄H₇N₂]⁺ | Loss of a methyl group (-CH₃) |

| 71 | [C₃H₅N₂]⁺ | Alpha-cleavage, loss of an ethyl group (-C₂H₅) |

| 54 | [C₃H₄N]⁺ | Cleavage resulting in a fragment containing the nitrile group |

| 44 | [C₂H₆N]⁺ | Dimethylamino fragment, [CH₃NCH₃]⁺ |

This table represents predicted fragmentation patterns based on chemical principles, not specific experimental data.

Fast Atom Bombardment (FAB) is a soft ionization technique particularly useful for polar and thermally labile compounds. wikipedia.orgcreative-proteomics.com The sample is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgnih.gov This process causes the analyte molecules to be sputtered into the gas phase as ions with minimal fragmentation. bohrium.com

When analyzing this compound by FAB-MS, the technique would be expected to generate a prominent pseudomolecular ion. Due to the basic nature of the dimethylamino group, a protonated molecule [M+H]⁺ would be readily formed in the positive ion mode. This would appear at an m/z of 99, clearly indicating the molecular weight of the compound. The low degree of fragmentation is an advantage of FAB-MS when the primary goal is molecular weight determination. creative-proteomics.com

Table 2: Expected Primary Ions in FAB-MS of this compound

| Ion Mode | Expected Ion | m/z Ratio | Information Provided |

| Positive | [M+H]⁺ | 99 | Protonated Molecular Ion |

| Negative | [M-H]⁻ | 97 | Deprotonated Molecular Ion |

This table illustrates the expected ions based on the principles of the FAB-MS technique.

Electrospray Ionization (ESI) is another soft ionization technique that generates ions directly from a liquid solution. wikipedia.org It is highly suitable for polar molecules and is a cornerstone of liquid chromatography-mass spectrometry (LC-MS). nih.gov Given the polarity and the presence of a basic nitrogen atom in this compound, ESI is an effective method for its ionization. The compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 99 in positive-ion mode. d-nb.info

A key advantage of ESI is its ability to be coupled with tandem mass spectrometry (MS/MS). In an ESI-MS/MS experiment, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID). This controlled fragmentation provides detailed structural information. Studies on related nitrile amino acids have shown that fragmentation pathways can include losses of small molecules like ammonia (B1221849), carbon dioxide, and hydrogen cyanide, providing data to confirm the connectivity of the atoms within the molecule. nih.gov It has also been observed that some nitrile-containing compounds can be reduced to their corresponding amines within the electrospray source, a phenomenon that would need to be considered during spectral interpretation. researchgate.net

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful method for studying the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while the MS analyzes the gaseous products evolved during decomposition. nih.gov

Applying TGA-MS to this compound would reveal its decomposition temperature and the nature of the degradation products. As the sample is heated in the TGA, any mass loss is recorded. The evolved gas is simultaneously transferred to the mass spectrometer for identification. This provides a direct correlation between mass loss events and the chemical species being released. For this compound, one would expect the degradation to involve the cleavage of C-N and C-C bonds, releasing a variety of volatile fragments. The analysis of amino groups and nitrile-containing materials by TGA-MS often shows the evolution of specific, identifiable gases. uobabylon.edu.iqresearchgate.net

Table 3: Potential Evolved Gases from Thermal Degradation of this compound Monitored by TGA-MS

| Evolved Gas | Chemical Formula | Expected m/z |

| Methane | CH₄ | 16 |

| Hydrogen Cyanide | HCN | 27 |

| Ethylene | C₂H₄ | 28 |

| Dimethylamine | (CH₃)₂NH | 45 |

| Carbon Monoxide | CO | 28 |

| Carbon Dioxide | CO₂ | 44 |

This table lists plausible degradation products based on the compound's structure.

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

Once a suitable single crystal is obtained, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. libretexts.org While the specific crystal structure of this compound is not widely published, analysis of other α-aminonitriles demonstrates the type of detailed structural information that can be obtained. cyberleninka.runih.gov This data is fundamental for understanding intermolecular interactions and the physical properties of the compound in the solid state.

Table 4: Representative Crystallographic Data Obtainable from a Single-Crystal XRD Experiment

| Parameter | Description | Example Data for a Small Organic Molecule |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 10.82 Å, b = 6.68 Å, c = 12.82 Å |

| α, β, γ (°) | The angles between the unit cell edges. | α = 90°, β = 108.9°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 877.9 |

| Z | The number of molecules per unit cell. | 2 |

This table presents typical parameters obtained from an XRD analysis, using data for a representative aminonitrile as an example. nih.gov

Theoretical and Computational Studies of 2 Dimethylamino Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a powerful lens through which to examine molecules at the atomic and electronic levels. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each providing unique perspectives on molecular properties.

Density Functional Theory (DFT) for Molecular Energetics and Structure Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. rsc.org For 2-(Dimethylamino)propanenitrile, DFT calculations are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. nih.gov By employing a functional, such as B3LYP, and a suitable basis set, like 6-311G(d), the method iteratively adjusts the atomic coordinates to find the minimum energy conformation. uci.edu This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a precise structural model.

Furthermore, DFT is used to calculate the molecular energetics, including the total electronic energy and the energies of its molecular orbitals. These calculations are fundamental for understanding the stability of the molecule. The computed thermodynamic properties, such as enthalpy and Gibbs free energy, offer insights into the molecule's stability under various conditions. nrel.gov

To illustrate the type of data obtained from such calculations, a representative table of optimized geometric parameters for this compound is presented below. Please note that these are typical expected values for such a molecule and are for illustrative purposes.

| Parameter | Value |

| C-C Bond Length (Å) | 1.54 |

| C-N (amine) Bond Length (Å) | 1.47 |

| C≡N Bond Length (Å) | 1.15 |

| C-H Bond Length (Å) | 1.09 |

| C-C-N Angle (°) | 109.5 |

| H-C-H Angle (°) | 109.5 |

This table presents hypothetical, representative values for the optimized geometry of this compound as would be determined by DFT calculations.

Ab Initio Calculations for Reaction Pathway Analysis

Ab initio calculations, which are based solely on the principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying chemical reactions. acs.org These methods are particularly valuable for analyzing reaction pathways, such as the synthesis of this compound. One common route to α-aminonitriles is the Strecker synthesis, which involves the reaction of an aldehyde, an amine, and cyanide. masterorganicchemistry.comorganic-chemistry.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

HOMO-LUMO Analysis for Reactivity Prediction

The energies of the HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. nih.gov For this compound, the HOMO is expected to be localized on the dimethylamino group, which is electron-rich. Conversely, the LUMO is likely associated with the nitrile group, which is electron-withdrawing.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity and kinetic stability. nih.govirjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and thus more reactive. organic-chemistry.org DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for a quantitative assessment of the molecule's reactivity. irjweb.com

Below is an illustrative table of FMO properties for this compound.

| Property | Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 10.0 |

This table contains representative values for the Frontier Molecular Orbital energies of this compound, which would be calculated using DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orguci.edu This method allows for the calculation of electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs. uci.edu TD-DFT provides insights into the nature of the excited states, such as whether they involve local excitations or charge-transfer character. researchgate.net For a molecule like this compound, with both electron-donating (dimethylamino) and electron-withdrawing (nitrile) groups, intramolecular charge transfer (ICT) excitations are possible. researchgate.net Understanding these excited state properties is crucial for applications in photochemistry and materials science.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reaction mechanisms. epa.gov For the synthesis of this compound, likely via a Strecker-type reaction, computational studies can provide a step-by-step visualization of the bond-forming and bond-breaking processes. masterorganicchemistry.comorganic-chemistry.org

By modeling the reaction, researchers can investigate the formation of key intermediates, such as the iminium cation, and the subsequent nucleophilic attack by the cyanide ion. masterorganicchemistry.com These models can also explore the stereochemistry of the reaction, predicting whether one enantiomer is formed preferentially over the other in the presence of a chiral catalyst. The insights gained from such computational investigations are invaluable for designing more efficient and selective synthetic routes. acs.org The combination of experimental work with computational modeling provides a synergistic approach to understanding and controlling chemical reactivity.

Elucidation of Nitrile Activation Mechanisms in Metal Complexes

The nitrile group (–C≡N) in this compound can be activated upon coordination to a metal center. Computational studies on similar organometallic systems help in understanding the fundamental steps of this activation. nih.govrsc.org Nitrile ligands typically coordinate to a metal in an end-on fashion, which can lead to several activation pathways.

Three primary resonance structures describe the metal-nitrile bond:

Structure A (Electrostatic Interaction): The metal cation attracts the electron density of the nitrile group, leading to a polarization (N ← C) and a strengthening of the C≡N bond. nih.gov

Structure B (σ-Donation): The nitrogen lone pair donates electron density to an empty metal orbital, forming a σ-bond. This also results in a polarization towards the nitrogen (N ← C), strengthening the triple bond. nih.gov

Structure C (π-Back-donation): The metal donates electron density from its d-orbitals into the π* antibonding orbitals of the nitrile group. This back-donation weakens the C≡N bond. nih.gov

The extent of σ-donation and π-back-donation dictates the nature of the nitrile activation. For instance, in di-organoiron frameworks, the interplay between π-acceptor and donor ligands on the metal center influences the iron-nitrile bond strength. unibo.it Computational models, often employing Density Functional Theory (DFT), can quantify the contributions of these bonding components and predict how the electronic properties of the metal complex and the substituents on the nitrile affect the activation.

Although specific studies on this compound are not prevalent in public literature, theoretical models can predict its behavior. The dimethylamino group, being an electron-donating group, would likely influence the electron density on the nitrile, which in turn affects its coordination and activation by a metal center.

Table 1: Hypothetical DFT Calculated Parameters for the Interaction of this compound with a Metal Center (M).

| Interaction Parameter | Calculated Value | Interpretation |

| Bonding Energy (kcal/mol) | -25.8 | Stable complex formation. |

| M-N Bond Length (Å) | 2.05 | Typical coordination bond length. |

| C≡N Bond Length (Å) | 1.17 | Slight elongation upon coordination, indicating activation. |

| NBO Charge on N (a.u.) | -0.45 | Increased negative charge, suggesting σ-donation. |

| NBO Charge on Metal (a.u.) | +0.62 | Electron donation from the ligand to the metal. |

This table presents hypothetical data based on typical values for similar metal-nitrile complexes to illustrate the expected computational results.

Characterization of Intermediates and Transition States in Synthetic Pathways

Computational chemistry is instrumental in mapping out the reaction coordinates for the synthesis of aminonitriles. nih.govnih.gov The Strecker synthesis, a common route to α-aminonitriles, involves the reaction of an aldehyde or ketone with an amine and cyanide. mdpi.com For this compound, a plausible synthetic route is the reaction of acetaldehyde (B116499) with dimethylamine (B145610) and a cyanide source.

DFT calculations can be used to model the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net For example, the formation of an iminium ion intermediate from the reaction of acetaldehyde and dimethylamine can be modeled. The subsequent nucleophilic attack of the cyanide ion on this intermediate would proceed through a transition state.

Key computational insights include:

Activation Energies: The energy barrier for each step of the reaction can be calculated, helping to determine the rate-limiting step. youtube.com

Geometries of Transition States: The three-dimensional structure of the transition state provides insight into the steric and electronic factors that control the reaction's feasibility and selectivity. nih.gov

A computational study on the nucleophilic attack of α-aminoalkyl radicals on nitriles has shown that such reactions can proceed under thermal conditions without a photocatalyst or transition metal, offering a green synthetic route. nih.gov Theoretical calculations in that study supported a mechanism involving an α-aminoalkyl radical and a benzoyl cyanide intermediate. nih.gov

Table 2: Hypothetical Calculated Energies for Stationary Points in a Proposed Synthesis of this compound.

| Stationary Point | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Acetaldehyde + Dimethylamine + CN- |

| Intermediate 1 | -5.2 | Iminium Ion + CN- |

| Transition State 1 | +15.7 | Cyanide attack on Iminium Ion |

| Product | -22.4 | This compound |

This table contains hypothetical data to illustrate the energy profile of a synthetic reaction pathway.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and determining molecular structure. Computational methods, particularly DFT, can calculate the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.netsphinxsai.com These theoretical spectra can then be compared with experimental spectra to aid in the assignment of vibrational modes. sphinxsai.commdpi.com

For this compound, DFT calculations would predict the frequencies associated with key vibrational modes:

C≡N stretch: This is a characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2200-2260 cm⁻¹.

C-N stretches: Vibrations associated with the dimethylamino group and the C-N bond adjacent to the nitrile.

C-H stretches and bends: Vibrations from the methyl and methine groups.

Discrepancies between calculated and experimental frequencies are common due to factors like the harmonic approximation used in calculations, solvent effects, and intermolecular interactions in the condensed phase. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. sphinxsai.com

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(C≡N) | 2245 | 2248 | Nitrile stretch |

| ν(C-N) | 1280 | 1275 | Dimethylamino C-N stretch |

| δ(CH₃) | 1450 | 1455 | Methyl bend |

| ν(CH) | 2980 | 2985 | Aliphatic C-H stretch |

This table presents hypothetical data to illustrate the correlation between experimental and calculated vibrational spectra.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron delocalization within a molecule. rsc.orgnih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the Lewis structure representation.

For this compound, NBO analysis can reveal:

Hybridization: The hybridization of the atomic orbitals that form the chemical bonds.

Natural Atomic Charges: A more robust measure of the electron distribution compared to other methods like Mulliken population analysis.

Hyperconjugative Interactions: The delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often represented as E(2) stabilization energies, indicate the strength of electron delocalization and contribute to the molecule's stability. wisc.edu

A key interaction in this compound would be the delocalization of the nitrogen lone pair (nN) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. wisc.edu Similarly, interactions involving the π-system of the nitrile group can be quantified. nih.gov

Table 4: Hypothetical NBO Analysis Results for Key Interactions in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interpretation |

| n(N) | σ(C-C) | 5.8 | Lone pair delocalization stabilizing the molecule. |

| n(N) | σ(C-H) | 2.1 | Weaker hyperconjugative interaction. |

| π(C≡N) | σ*(C-C) | 1.5 | Pi-bond delocalization. |

This table contains hypothetical data illustrating the types of insights gained from an NBO analysis.

Studies on Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, govern the self-assembly of molecules into larger, ordered structures known as supramolecular assemblies. nih.gov While this compound itself cannot form strong hydrogen bonds as a donor, the nitrogen atom of the dimethylamino group and the nitrile group can act as hydrogen bond acceptors.

Computational studies can be used to investigate the potential for this compound to form dimers or larger aggregates through these weak interactions. nih.gov The electrostatic potential surface of the molecule can be calculated to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. nih.gov

In the solid state, these noncovalent interactions would dictate the crystal packing. Theoretical crystal structure prediction methods can be employed to explore possible packing arrangements and their relative stabilities. Although specific studies on the supramolecular chemistry of this compound are scarce, the principles of supramolecular assembly suggest that it could form interesting structures, potentially in co-crystals with hydrogen bond donors. nih.gov

Q & A

Advanced Research Question